molecular formula C19H20N2O5 B355736 2-[(4-{[(3-Methoxypropyl)amino]carbonyl}anilino)-carbonyl]benzoic acid CAS No. 940527-24-2

2-[(4-{[(3-Methoxypropyl)amino]carbonyl}anilino)-carbonyl]benzoic acid

Cat. No.: B355736
CAS No.: 940527-24-2
M. Wt: 356.4g/mol
InChI Key: MAAGKEWXPQRFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-{[(3-Methoxypropyl)amino]carbonyl}anilino)-carbonyl]benzoic acid is a complex organic compound with the molecular formula C19H20N2O5. It is known for its applications in proteomics research and is often used in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-{[(3-Methoxypropyl)amino]carbonyl}anilino)-carbonyl]benzoic acid involves multiple steps. One common method includes the reaction of 3-methoxypropylamine with 4-isocyanatobenzoic acid under controlled conditions to form the desired compound. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-{[(3-Methoxypropyl)amino]carbonyl}anilino)-carbonyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-[(4-{[(3-Methoxypropyl)amino]carbonyl}anilino)-carbonyl]benzoic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(4-{[(3-Methoxypropyl)amino]carbonyl}anilino)-carbonyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-{[(3-Methoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid
  • 2-[(4-{[(3-Methoxybutyl)amino]carbonyl}anilino)-carbonyl]benzoic acid

Uniqueness

2-[(4-{[(3-Methoxypropyl)amino]carbonyl}anilino)-carbonyl]benzoic acid is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its methoxypropyl group provides unique reactivity and interaction capabilities compared to similar compounds .

Properties

IUPAC Name

2-[[4-(3-methoxypropylcarbamoyl)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-26-12-4-11-20-17(22)13-7-9-14(10-8-13)21-18(23)15-5-2-3-6-16(15)19(24)25/h2-3,5-10H,4,11-12H2,1H3,(H,20,22)(H,21,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAGKEWXPQRFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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